1-Nitro-3-(4-nitrophenoxy)benzene
Overview
Description
1-Nitro-3-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8N2O5 It is characterized by the presence of two nitro groups and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(4-nitrophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 1-bromo-3-nitrobenzene with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(4-nitrophenoxy)benzene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 1-Amino-3-(4-aminophenoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-3-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-nitro-3-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, such as reduction and substitution, which can alter the compound’s reactivity and interaction with biological systems. The nitro groups can undergo reduction to form amino groups, which can then interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
- 1-Nitro-2-(3-(2-nitrophenoxy)methyl)benzene
- 1-Nitro-3-(4-nitrophenyl)sulfanylbenzene
- 1-Nitro-3-(4-nitrophenyl)sulfonylbenzene
- 1-Nitro-4-nitromethylbenzene
- 1,3-Bis-(4-nitrophenoxy)benzene
- 2,4-Dinitro-1-(4-nitrophenoxy)benzene
Comparison: Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
1-nitro-3-(4-nitrophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCAMJXZACQENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286373 | |
Record name | 1-nitro-3-(4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2914-72-9 | |
Record name | 2914-72-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-nitro-3-(4-nitrophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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